molecular formula C8H15NO2 B060776 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone CAS No. 170302-87-1

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

Cat. No.: B060776
CAS No.: 170302-87-1
M. Wt: 157.21 g/mol
InChI Key: SPVDEFLVIBQUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-3-8(5-9)6-10/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVDEFLVIBQUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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